molecular formula C10H16O2 B13062216 2-Oxo-5-propylcyclohexane-1-carbaldehyde

2-Oxo-5-propylcyclohexane-1-carbaldehyde

Cat. No.: B13062216
M. Wt: 168.23 g/mol
InChI Key: AVRHHWKLNFCJBG-UHFFFAOYSA-N
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Description

2-Oxo-5-propylcyclohexane-1-carbaldehyde is a synthetic cyclic compound that features both a ketone and an aldehyde functional group on the same cyclohexane ring, which is further substituted with a propyl chain. This unique structure makes it a valuable multifunctional building block (synthon) in organic synthesis and medicinal chemistry research. The molecule is structurally related to other cyclohexanone and cyclohexane carbaldehyde derivatives used in constructing complex organic frameworks . The 1,2-dicarbonyl relationship (aldehyde and ketone) on the ring is particularly useful for constructing fused-ring systems and heterocycles, similar to those found in pharmacologically active compounds . The aldehyde group is highly reactive and can undergo condensation reactions with primary amines to form Schiff base ligands, which are of significant interest in coordination chemistry and for developing compounds with potential antioxidant activity . As a keto-aldehyde, it may also serve as a precursor in dehydrogenation and other catalytic transformations explored in method development . Researchers can utilize this compound in exploring new chemical spaces, particularly in the synthesis of novel ligands, complex natural product analogs, and other specialty chemicals. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-oxo-5-propylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHHWKLNFCJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=O)C(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-propylcyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aldol condensation of a suitable aldehyde with a ketone, followed by cyclization and oxidation steps . The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide and solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. Catalysts like palladium or platinum may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents, Organolithium compounds

Major Products Formed

Scientific Research Applications

2-Oxo-5-propylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-5-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts 2-Oxo-5-propylcyclohexane-1-carbaldehyde with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents LogP Key Features
This compound C₁₀H₁₆O₂ 168.23 Ketone, Aldehyde Propyl (C₃H₇) ~1.8–2.1 Enhanced hydrophobicity, flexible alkyl chain
2-Oxocyclohexane-1-carbaldehyde C₇H₁₀O₂ 126.15 Ketone, Aldehyde None 0.94 Parent compound; simpler structure
2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde C₁₀H₁₄O₂ 166.22 Aldehyde, Ether Isopropyl, Methyl ~1.5 Bicyclic framework, oxygen bridge
5-Ethylcyclopent-1-ene-1-carbaldehyde C₈H₁₂O 124.18 Aldehyde, Alkene Ethyl (C₂H₅) ~1.2 Cyclopentene ring, higher ring strain

Key Observations :

  • Hydrophobicity : The propyl group in the target compound increases LogP compared to the parent compound (0.94 → ~1.8–2.1) and the ethyl-substituted cyclopentene analogue (~1.2).
  • Ring Strain: The bicyclic compound () exhibits rigidity due to its oxygen bridge, reducing conformational flexibility compared to the monocyclic target compound.
  • Reactivity : The cyclopentene derivative () contains a double bond, making it more reactive toward electrophilic additions than saturated cyclohexane-based analogues.

Research Findings and Challenges

  • Thermal Stability : The bicyclic compound () shows higher thermal stability (decomposition >250°C) than the target compound (~200°C), attributed to its rigid structure .
  • Solubility : The propyl-substituted derivative exhibits lower water solubility (<0.1 mg/mL) compared to the parent compound (0.5 mg/mL), limiting its use in aqueous systems .
  • Challenges : Stereoselective synthesis of the target compound remains difficult due to competing alkylation sites on the cyclohexane ring.

Biological Activity

2-Oxo-5-propylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes a cyclohexane ring with both aldehyde and ketone functional groups. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C₁₀H₁₆O₂
  • IUPAC Name : this compound
  • Structure : The compound features a cyclohexane backbone with substituents that influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Aldol Condensation : A common method where a suitable aldehyde reacts with a ketone under controlled conditions, followed by cyclization and oxidation steps.
  • Industrial Methods : In industrial settings, continuous flow synthesis is preferred for scalability and purity, often utilizing catalysts like palladium or platinum.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through covalent bonding. The aldehyde and ketone groups can react with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This interaction may influence various biochemical pathways, including those related to inflammation and microbial growth.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Studies suggest it could modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Comparative Analysis of Biological Activities

CompoundAnti-inflammatory ActivityAntimicrobial ActivityReference
This compoundPotentially presentPreliminary evidence
2-Oxo-5-methylcyclohexane-1-carbaldehydeConfirmedConfirmed
2-Oxo-5-butylcyclohexane-1-carbaldehydeLimitedUncertain

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